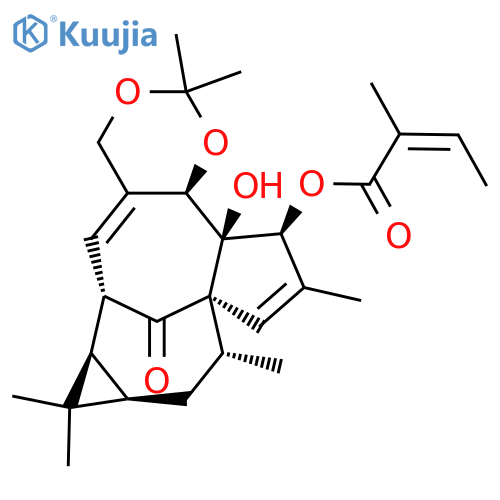

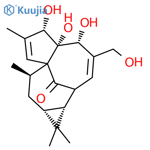

Synthesis and cytotoxicity against K562 cells of 3-O-Angeloyl-20-O-acetyl ingenol, a derivative of ingenol mebutate

,

International Journal of Molecular Sciences,

2016,

17(8),

1348/1-1348/16